molecular formula C13H26N2O5 B2361803 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate CAS No. 1421453-24-8

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate

Cat. No.: B2361803
CAS No.: 1421453-24-8
M. Wt: 290.36
InChI Key: OYHQXUHAYUVCOZ-UHFFFAOYSA-N
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Description

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate (CAS 1421453-24-8) is a synthetic organic compound supplied as a formate salt, with a molecular formula of C 13 H 26 N 2 O 5 and a molecular weight of 290.36 g/mol . This molecule features a morpholine ring, a key structural motif in medicinal chemistry, which is substituted with a ketone-containing butyl chain and a methyl-(2-hydroxyethyl)aminomethyl functional group. The presence of both tertiary amine and hydroxyl groups within its structure suggests potential for good water solubility and the ability to engage in hydrogen bonding. The integration of a morpholine ring and a complex amine side chain makes this compound a valuable intermediate for researchers exploring novel chemical entities. Its structure indicates potential application in the development of bioactive molecules, as morpholine derivatives are commonly investigated for their pharmacokinetic properties and their ability to interact with biological systems . The formate salt version of this reagent may offer enhanced crystallinity and stability for handling and storage in a research setting. Researchers can utilize this compound as a key building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical R&D, such as in the synthesis of potential enzyme inhibitors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.CH2O2/c1-3-4-12(16)14-6-8-17-10-11(14)9-13(2)5-7-15;2-1-3/h11,15H,3-10H2,1-2H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQXUHAYUVCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCOCC1CN(C)CCO.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate consists of several key structural elements: a morpholine ring system, a tertiary amine containing hydroxyethyl and methyl substituents, a butanone segment, and a formate counterion. The morpholino group significantly contributes to the compound's pharmaceutical utility by improving aqueous solubility while maintaining appropriate lipophilicity for membrane permeability. The presence of the tertiary amine functionality provides a site for hydrogen bonding and potential coordination with biological targets, while the hydroxyethyl group offers additional hydrophilicity and hydrogen bonding capability.

General Synthetic Approaches

The synthesis of this compound typically employs one of three main strategic approaches, each with distinct advantages and limitations:

Morpholine Functionalization Strategy

This approach begins with functionalized morpholine derivatives that undergo sequential modifications to introduce the aminomethyl and butanone moieties. The synthesis typically involves selective functionalization at the 3-position of the morpholine ring followed by incorporation of the tertiary amine and ketone functionalities.

Convergent Synthesis Approach

The convergent approach involves synthesizing key fragments separately before connecting them in a strategic sequence. This method often employs protecting group strategies to control chemoselectivity when joining the morpholine, amine, and ketone components.

Sequential Functionalization Strategy

This linear approach begins with a simple precursor and builds molecular complexity through a series of sequential transformations, typically starting with the morpholine core and systematically introducing functional groups.

Detailed Preparation Methods

Method A: Direct Functionalization of 3-Substituted Morpholine

The direct functionalization approach begins with 3-substituted morpholine derivatives and proceeds through a series of transformations to install the required functional groups.

Reagents and Materials
Reagent Function Specifications
3-(Chloromethyl)morpholine Starting material ≥98% purity
N-methyl-2-hydroxyethylamine Nucleophile Distilled, ≥99%
Butanoyl chloride Acylating agent Freshly distilled
Triethylamine Base Anhydrous, 99.5%
Formic acid Salt formation Analytical grade, 98%
Tetrahydrofuran (THF) Solvent Anhydrous
Dichloromethane Solvent Anhydrous
Synthesis Procedure

Step 1: Preparation of 3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholine

A solution of 3-(chloromethyl)morpholine (1.0 eq) in anhydrous THF is prepared under nitrogen atmosphere at 0-5°C. N-methyl-2-hydroxyethylamine (1.2 eq) and triethylamine (1.5 eq) are added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour, then heated to 50-60°C for 4-6 hours until complete conversion is observed by TLC or HPLC monitoring. The reaction mixture is cooled, filtered to remove triethylamine hydrochloride, and the filtrate concentrated under reduced pressure.

Step 2: Acylation with Butanoyl Chloride

The crude 3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholine is dissolved in dichloromethane and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by dropwise addition of butanoyl chloride (1.1 eq). The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction mixture is washed sequentially with water, dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

Step 3: Salt Formation with Formic Acid

The crude ketone is dissolved in diethyl ether and treated with a stoichiometric amount of formic acid (1.0 eq) with stirring at room temperature. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Yield and Purity Analysis

This method typically provides the target compound in 65-75% overall yield with 97-99% purity as determined by HPLC analysis. The primary impurities include under-acylated intermediates and bis-acylated byproducts that can be minimized through careful temperature control during the acylation step.

Method B: Grignard Addition to Morpholine Amide

This approach utilizes a Weinreb amide-type strategy, forming an N-methoxymethyl morpholine amide intermediate that undergoes selective addition of a Grignard reagent to form the ketone functionality.

Reagents and Materials
Reagent Function Specifications
3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholine Starting material ≥98% purity
N,O-Dimethylhydroxylamine hydrochloride Amide formation 98%
Propionyl chloride Acylating agent Freshly distilled
n-Butylmagnesium bromide Grignard reagent 2.0M in THF
Formic acid Salt formation Analytical grade, 98%
THF Solvent Anhydrous
Dichloromethane Solvent Anhydrous
Synthesis Procedure

Step 1: Formation of N-Methoxy-N-methylamide

3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholine (1.0 eq) is treated with propionyl chloride (1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C to form the corresponding amide. This intermediate is then treated with N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) in dichloromethane at room temperature for 12 hours to form the Weinreb amide derivative.

Step 2: Grignard Addition

The Weinreb amide is dissolved in anhydrous THF and cooled to -78°C under nitrogen atmosphere. n-Butylmagnesium bromide (1.5 eq) is added dropwise, and the reaction mixture is maintained at -78°C for 2 hours, then allowed to warm to 0°C over 2 hours. The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated.

Step 3: Salt Formation with Formic Acid

The crude ketone is treated with formic acid as described in Method A to obtain the formate salt.

Yield and Purity Analysis

This method typically provides 60-70% overall yield with 96-98% purity. The approach offers good chemoselectivity but requires careful control of the Grignard addition to prevent side reactions with the hydroxyethyl group.

Method C: Modified Friedel-Crafts Approach

This approach applies principles from the synthesis of related compounds with morpholino groups, adapting a modified Friedel-Crafts strategy to form the ketone functionality.

Reagents and Materials
Reagent Function Specifications
3-(((2-Protected-hydroxyethyl)(methyl)amino)methyl)morpholine Starting material Protected OH group
Butanoic acid Carboxylic acid ≥99% purity
Thionyl chloride Chlorinating agent Fresh distillation
Aluminum chloride Lewis acid catalyst Anhydrous powder
Formic acid Salt formation Analytical grade, 98%
Dichloromethane Solvent Anhydrous
Synthesis Procedure

Step 1: Formation of Acid Chloride

Butanoic acid (1.2 eq) is treated with thionyl chloride (2.0 eq) at reflux for 2-3 hours to form butanoyl chloride. The excess thionyl chloride is removed under reduced pressure to obtain the crude acid chloride.

Step 2: Friedel-Crafts Acylation of Protected Morpholine Derivative

3-(((2-Protected-hydroxyethyl)(methyl)amino)methyl)morpholine (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0°C. Aluminum chloride (1.5 eq) is added portionwise, followed by dropwise addition of the butanoyl chloride prepared in Step 1. The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The reaction is quenched by careful addition of ice-cold water, extracted with dichloromethane, washed with sodium bicarbonate solution, dried, and concentrated.

Step 3: Deprotection and Salt Formation

The protected intermediate is subjected to appropriate deprotection conditions (depending on the protecting group used), followed by treatment with formic acid to form the formate salt as described previously.

Yield and Purity Analysis

This approach typically provides 55-65% overall yield with 95-97% purity. While slightly lower yielding than other methods, it offers advantages for large-scale synthesis due to the use of readily available starting materials.

Comparative Analysis of Preparation Methods

The three preparation methods described above can be compared based on several critical parameters:

Parameter Method A Method B Method C
Overall Yield 65-75% 60-70% 55-65%
Purity 97-99% 96-98% 95-97%
Reaction Steps 3 3 3-4
Reagent Cost Moderate High Low
Scale-up Potential Good Moderate Excellent
Technical Complexity Moderate High Moderate
Handling of Air-Sensitive Reagents Minimal Extensive Moderate
Purification Difficulty Low Moderate Moderate
Reaction Conditions Mild Demanding Harsh

Optimization Strategies

Temperature Control

The acylation steps in all methods benefit significantly from careful temperature control. In Method A, maintaining the temperature below 5°C during the initial stages of acylation minimizes formation of bis-acylated byproducts. Similarly, in Method B, the Grignard addition must be performed at -78°C initially to ensure chemoselectivity.

Protecting Group Strategies

For Method C, the hydroxyethyl group requires protection to prevent side reactions during the Friedel-Crafts acylation. Common protecting groups include tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) ethers, with TBDMS showing superior stability under the Lewis acidic conditions of the acylation step.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For the aminomethylation step in Method A, anhydrous THF provides optimal results compared to other ethereal solvents. For the Grignard addition in Method B, maintaining anhydrous conditions is critical to prevent quenching of the organometallic reagent.

Purification Techniques

Crystallization

The formate salt formation step serves a dual purpose of both generating the desired salt form and providing a purification mechanism. Optimization of crystallization conditions using mixed solvent systems (typically diethyl ether/hexanes or diethyl ether/ethanol combinations) can significantly improve the purity of the final product.

Chromatographic Purification

For intermediates and the final product (before salt formation), column chromatography using silica gel with gradually increasing polarity of eluent (typically hexanes/ethyl acetate or dichloromethane/methanol systems) provides effective purification. Flash chromatography techniques using automated systems are particularly advantageous for large-scale preparations.

Acid-Base Extraction

Strategic use of acid-base extraction can effectively remove impurities that differ in basic or acidic character from the target compounds. For example, unreacted amines can be selectively extracted into dilute aqueous acid, while acidic impurities can be removed by basic extractions.

Analytical Characterization

Spectroscopic Analysis

The identity and purity of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy reveal characteristic signals for the morpholine ring, aminomethyl group, hydroxyethyl group, and butanone moiety. The formate counterion typically appears as a distinctive singlet at approximately 8.2-8.5 ppm in the ¹H NMR spectrum.

IR Spectroscopy : The compound exhibits characteristic IR absorption bands at around 1700-1720 cm⁻¹ (C=O stretching), 3300-3400 cm⁻¹ (O-H stretching), and 1580-1600 cm⁻¹ (formate C=O stretching).

Chromatographic Analysis

HPLC analysis using reverse-phase conditions with UV detection provides an effective method for assessing purity. Typical conditions employ C18 columns with acetonitrile/water mobile phases containing 0.1% formic acid or ammonium formate buffer.

Mass Spectrometry

LC-MS analysis confirms the molecular weight of the compound, with the protonated molecular ion [M+H]⁺ appearing at m/z corresponding to the free base form. Characteristic fragmentation patterns include loss of the formate counterion, cleavage of the butanone group, and fragmentation of the morpholine ring.

Scale-up Considerations

Process Efficiency

For industrial-scale production, Method C offers significant advantages despite its slightly lower yield. The avoidance of air-sensitive organometallic reagents simplifies handling, and the use of readily available starting materials reduces cost. Modifications such as continuous flow techniques can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino compounds. These products can be further utilized in various research and industrial applications.

Scientific Research Applications

Pharmaceutical Applications

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate exhibits promising biological activities, making it a candidate for various pharmaceutical applications:

  • Anticancer Research : Preliminary studies suggest that the compound may interact with specific biological targets involved in cancer cell proliferation. Further investigations are necessary to elucidate its specific mechanisms of action against cancer cells.
  • Neuropharmacology : The morpholine component may confer neuroprotective properties, warranting studies on its effects on neurodegenerative diseases.

Biochemical Interactions

Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential. Potential areas of investigation include:

  • Enzyme Inhibition : Studies could focus on the compound's ability to inhibit enzymes that play roles in disease pathways.
  • Receptor Binding Studies : Investigating how this compound binds to specific receptors could reveal its potential as a drug candidate.

Case Studies and Research Findings

Recent studies have highlighted various applications of morpholine-based compounds, including:

  • Chemical Upcycling : Research has demonstrated the utility of morpholine amides in upcycling polyethylene terephthalate (PET), showcasing their versatility as building blocks in organic chemistry .
  • Anticancer Studies : Investigations into related morpholine-containing complexes have shown promising anticancer activities, indicating that similar compounds may also exhibit beneficial effects .
  • Neuropharmacological Insights : Emerging research suggests potential neuroprotective roles for morpholine derivatives, highlighting their importance in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidine)butan-1-one formate
  • 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)pyrrolidine)butan-1-one formate
  • 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)azepane)butan-1-one formate

Uniqueness

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate is unique due to its morpholine ring, which provides distinct chemical properties and reactivity compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate is a complex organic compound with significant potential in pharmacology and biochemistry. Its unique structural features, including a morpholine ring and a butan-1-one backbone, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₆N₂O₅
  • Molecular Weight : 290.36 g/mol
  • CAS Number : 1421453-24-8

The compound's structure allows for diverse interactions with biological systems, particularly through hydrogen bonding and electrostatic interactions due to the presence of hydroxyethyl and amino groups .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine ring enhances the compound's stability and binding affinity, while the hydroxyethyl and amino groups facilitate interactions with biological macromolecules. This mechanism suggests potential roles in modulating enzyme activities and receptor functions .

Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antagonistic Effects : Similar compounds have shown antagonistic properties at various receptors, suggesting that this compound may also influence receptor-mediated pathways .
  • Enzyme Inhibition : Morpholine derivatives are known for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications in treating diseases like cancer and neurodegenerative disorders .

1. Pharmacological Profile

A review of morpholine derivatives highlights their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The morpholine structure is frequently associated with improved drug-like properties, making it a valuable scaffold in medicinal chemistry .

2. Interaction Studies

Studies on similar compounds have demonstrated their ability to bind effectively to adenosine receptors, which play a crucial role in various physiological processes. The binding affinities reported for related morpholine derivatives indicate that this compound may exhibit comparable interactions .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidine)butan-1-one formateC₁₃H₂₆N₂O₅290.36 g/molAntagonistic effects
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)pyrrolidine)butan-1-one formateC₁₃H₂₆N₂O₅290.36 g/molEnzyme inhibition
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)azepane)butan-1-one formateC₁₃H₂₆N₂O₅290.36 g/molPotential receptor modulation

This table illustrates the similarities in molecular structure among related compounds while highlighting their distinct biological activities.

Future Research Directions

Further investigations are necessary to elucidate the specific biological mechanisms of action for this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Evaluating safety and effectiveness in human subjects.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.

Q & A

Q. What analytical techniques are recommended for structural characterization of 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the presence of the morpholino ring, the hydroxyethyl-methylamino group, and the formate counterion. Infrared (IR) spectroscopy can identify carbonyl (C=O) stretches (~1640–1712 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation via [M+H]+ or [M–H]– peaks. For crystalline samples, X-ray diffraction (XRD) resolves stereochemistry. Reference spectral libraries for morpholino derivatives (e.g., IR peaks at 1098 cm⁻¹ for C–O–C in morpholino rings) .

Q. How should researchers handle safety protocols when synthesizing or handling this compound?

  • Methodological Answer: Follow standard laboratory safety practices: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in a cool, dry environment away from oxidizing agents. Waste disposal must comply with institutional guidelines for organic salts and amines .

Q. What are the preliminary steps for designing a synthesis route for this compound?

  • Methodological Answer: Begin with retrosynthetic analysis: identify the morpholino core, hydroxyethyl-methylamino side chain, and butanone backbone. Key intermediates include 3-(bromomethyl)morpholine derivatives (e.g., CAS 941717-06-2) for alkylation reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) using kinetic studies. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

  • Methodological Answer: Contradictions may arise from dynamic effects (e.g., rotameric equilibria in the hydroxyethyl group) or diastereomeric impurities. Use variable-temperature NMR to identify slow-exchange conformers. For diastereomers, employ chiral HPLC with a polysaccharide column (e.g., Chiralpak® AD-H) and compare retention times to enantiopure standards. Computational modeling (DFT or MD simulations) can predict stable conformers and coupling constants .

Q. What strategies optimize the yield of the formate salt during final purification?

  • Methodological Answer: After synthesizing the free base, add formic acid in a 1:1 molar ratio in anhydrous ethanol. Stir at 0–5°C to precipitate the salt, then filter under reduced pressure. Use solubility studies (e.g., in acetone/water mixtures) to maximize crystallization. Monitor pH during neutralization (target pH 3–4 for formate stability). Lyophilization ensures residual solvent removal without thermal degradation .

Q. How does the hydroxyethyl-methylamino group influence bioactivity in enzyme inhibition assays?

  • Methodological Answer: The hydroxyethyl group enhances solubility for in vitro assays (e.g., kinase inhibition), while the methylamino moiety may participate in hydrogen bonding with catalytic residues. Test activity via fluorescence-based assays (e.g., ADP-Glo™ for kinases) at varying concentrations (1 nM–10 µM). Compare IC50 values to analogs lacking the hydroxyethyl group to isolate its contribution. Molecular docking (e.g., AutoDock Vina) can predict binding modes to active sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer: Racemization may occur during alkylation of the morpholino nitrogen. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) to preserve stereochemistry. Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS. For large batches, switch from batch to flow chemistry to control reaction exotherm and mixing efficiency .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational solubility predictions and experimental solubility data?

  • Methodological Answer: Computational tools (e.g., COSMO-RS) may underestimate hydrogen bonding from the hydroxyethyl group. Perform experimental solubility screens in DMSO, PBS (pH 7.4), and ethanol/water mixtures. Use shake-flask method with HPLC quantification. Adjust predictions by incorporating experimental dielectric constants and Hansen solubility parameters .

Research Design Considerations

Q. What in vitro models are suitable for studying this compound’s pharmacokinetic properties?

  • Methodological Answer: Use Caco-2 cell monolayers for intestinal absorption studies. Measure apparent permeability (Papp) in apical-to-basal and basal-to-apical directions. For metabolic stability, incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction potential .

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